1,2-Difluoro-3-methoxy-5-vinylbenzene
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Overview
Description
1,2-Difluoro-3-methoxy-5-vinylbenzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a vinyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-methoxy-5-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide . The vinyl group can be added through reactions like the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-methoxy-5-vinylbenzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl-substituted benzene derivatives
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-methoxy-5-vinylbenzene depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets . The methoxy and vinyl groups can also influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-3-methoxybenzene: Lacks the vinyl group, which may result in different chemical reactivity and applications.
1,2-Difluoro-4-methoxy-5-vinylbenzene: The position of the methoxy group is different, which can affect the compound’s properties and reactivity.
1,2-Difluoro-3-methoxy-4-vinylbenzene: Similar structure but with a different position of the vinyl group, leading to variations in chemical behavior.
Uniqueness
1,2-Difluoro-3-methoxy-5-vinylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of fluorine, methoxy, and vinyl groups makes it a versatile compound with a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C9H8F2O |
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Molecular Weight |
170.16 g/mol |
IUPAC Name |
5-ethenyl-1,2-difluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-3-6-4-7(10)9(11)8(5-6)12-2/h3-5H,1H2,2H3 |
InChI Key |
GWLQSUSCWDRJAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C)F)F |
Origin of Product |
United States |
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